molecular formula C19H21FN6 B7565211 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine

1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine

Katalognummer B7565211
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: UDQWPDUUMKFVKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine, also known as FPeTP, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potent pharmacological properties. This compound has been extensively studied for its potential use in the treatment of various neurological disorders and has shown promising results in preclinical studies.

Wirkmechanismus

The exact mechanism of action of 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine is not fully understood. However, it is believed that 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine exerts its pharmacological effects by acting as a partial agonist at the 5-HT1A serotonin receptor and as an antagonist at the D2 dopamine receptor. This dual action of 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine on the serotonin and dopamine systems may contribute to its anxiolytic, antidepressant, and antipsychotic-like effects.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine has been shown to modulate various neurotransmitter systems in the brain, including serotonin, dopamine, and glutamate. 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. Additionally, 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine has been shown to increase the levels of antioxidant enzymes and reduce oxidative stress in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine is its high potency and selectivity for the 5-HT1A serotonin receptor and D2 dopamine receptor. This makes 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine a valuable tool for studying the role of these receptors in various neurological disorders. Additionally, 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine has a favorable pharmacokinetic profile and can be administered orally or intraperitoneally. However, one limitation of 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine is its limited solubility in water, which can make it challenging to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine. One potential direction is to investigate the potential use of 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine in the treatment of drug addiction and withdrawal symptoms. Another direction is to explore the neuroprotective effects of 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine in animal models of neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine and to identify potential therapeutic targets for this compound.
Conclusion:
In conclusion, 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine is a novel compound that has shown promising results in preclinical studies for its potential use in the treatment of various neurological disorders. The synthesis of 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine is relatively straightforward, and it has a favorable pharmacokinetic profile. 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine has a dual action on the serotonin and dopamine systems and modulates various neurotransmitter systems in the brain. 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine has potential use in the treatment of drug addiction, withdrawal symptoms, and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine and to identify potential therapeutic targets for this compound.

Synthesemethoden

The synthesis of 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine involves the condensation reaction of 1-(2-fluorophenyl)piperazine with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of 80-100°C. The resulting product is purified by column chromatography to obtain 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine in high yield and purity.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine has been extensively studied for its potential use in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. In preclinical studies, 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine has been shown to exhibit anxiolytic, antidepressant, and antipsychotic-like effects. 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

1-(2-fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6/c1-15(19-21-22-23-26(19)16-7-3-2-4-8-16)24-11-13-25(14-12-24)18-10-6-5-9-17(18)20/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQWPDUUMKFVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=NN1C2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.